(Biphenyl-4-yl)[4-(2-methylthiazol-4-ylmethyl)piperazin-1-yl]methanone
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Overview
Description
1-{[1,1’-biphenyl]-4-carbonyl}-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine is a complex organic compound that features a biphenyl group, a thiazole ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1,1’-biphenyl]-4-carbonyl}-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine typically involves multiple steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated benzene in the presence of a palladium catalyst.
Thiazole Ring Formation: The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Piperazine Derivative Formation: The piperazine moiety can be introduced through nucleophilic substitution reactions involving piperazine and appropriate electrophiles.
Final Coupling: The final step involves coupling the biphenyl, thiazole, and piperazine derivatives under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes .
Chemical Reactions Analysis
Types of Reactions
1-{[1,1’-biphenyl]-4-carbonyl}-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine can undergo various types of chemical reactions:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the biphenyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, bases like sodium hydride
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced biphenyl alcohol derivatives.
Substitution: N-alkylated piperazine derivatives
Scientific Research Applications
1-{[1,1’-biphenyl]-4-carbonyl}-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-{[1,1’-biphenyl]-4-carbonyl}-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, potentially leading to therapeutic effects such as inhibition of microbial growth or cancer cell proliferation
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir contain thiazole rings and exhibit antimicrobial and antiviral activities.
Piperazine Derivatives: Compounds like piperazine citrate and fluphenazine are used in medicinal chemistry for their therapeutic properties
Uniqueness
1-{[1,1’-biphenyl]-4-carbonyl}-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine is unique due to its combination of a biphenyl group, a thiazole ring, and a piperazine moiety, which imparts distinct chemical and biological properties not commonly found in other compounds .
Properties
Molecular Formula |
C22H23N3OS |
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Molecular Weight |
377.5 g/mol |
IUPAC Name |
[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C22H23N3OS/c1-17-23-21(16-27-17)15-24-11-13-25(14-12-24)22(26)20-9-7-19(8-10-20)18-5-3-2-4-6-18/h2-10,16H,11-15H2,1H3 |
InChI Key |
KLUPAENPOSVZOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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